

Application Notes: Quantitative Analysis of **Evodiamine** in Biological Matrices using Mass Spectrometry

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Compound of Interest

Compound Name: *Evodiamine*

Cat. No.: *B1670323*

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Introduction

Evodiamine, a quinazolinocarboline alkaloid isolated from the traditional Chinese medicine *Evodia rutaecarpa*, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects. Accurate quantification of **Evodiamine** in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and preclinical and clinical development. This application note details a robust and sensitive method for the quantification of **Evodiamine** using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

The overall workflow for the quantification of **Evodiamine** in biological samples is depicted below.



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Caption: Experimental workflow for **Evodiamine** quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of **Evodiamine** in biological matrices.

Table 1: Liquid Chromatography and Mass Spectrometry Parameters

Parameter	Method 1	Method 2	Method 3
LC System	UPLC	HPLC	UPLC-ESI-MS/MS
Column	ACQUITY UPLC BEH C18	Diamonsil C18 (250 x 4.6 mm, 5 µm)	Phenomenex Kinetex XB-C18 (2.1 x 150 mm, 1.7 µm)
Mobile Phase	Acetonitrile and Water with 0.1% Formic Acid (Gradient)	Methanol and Water (90:10, v/v)	Acetonitrile and Water with 0.5% Formic Acid (Gradient)
Flow Rate	0.4 mL/min	1.0 mL/min	Not Specified
Injection Volume	3 µL	20 µL	Not Specified
MS System	Triple Quadrupole	Triple Quadrupole	Triple Quadrupole
Ionization Mode	ESI+	ESI+	ESI+
MRM Transition (Evodiamine)	m/z 304.1 → 161.1[1]	m/z 304.0 → 134.0[2]	Not Specified
MRM Transition (Internal Standard)	m/z 349.2 → 305.1 (Camptothecin)[1]	m/z 237.0 → 194.0 (Carbamazepine)[2]	Not Specified
Collision Energy (Evodiamine)	Not Specified	25 eV[2]	Not Specified
Collision Energy (Internal Standard)	Not Specified	20 eV[2]	Not Specified

Table 2: Method Validation Parameters

Parameter	Method 1	Method 2	Method 3
Biological Matrix	Rat Plasma	Rat Plasma	Human Serum
Linearity Range (ng/mL)	0.1 - 100[1]	0.2 - 50[2]	5.2 - 1040[3]
Correlation Coefficient (r ²)	>0.9991[1]	0.9997[2]	0.999[3]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.1[1]	0.2[2]	Not Specified
Recovery (%)	84.51 - 97.21[1]	96.12 - 99.46[2]	90.5 - 98.1[3]
Intra-day Precision (RSD %)	< 9.31[1]	4.61 - 13.51[2]	2.18 - 4.00[3]
Inter-day Precision (RSD %)	< 9.31[1]	5.65 - 11.49[2]	Not Specified
Accuracy (RE %)	-8.14 to 7.23[1]	92.08 - 102.99	Not Specified

Protocols: Detailed Methodologies for Evodiamine Quantification

This section provides detailed protocols for the key experiments involved in the LC-MS/MS quantification of **Evodiamine** in biological matrices.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the analysis of **Evodiamine** in rat plasma[2].

Materials:

- Rat plasma samples

- **Evodiamine** and Internal Standard (e.g., Carbamazepine) stock solutions
- Methanol
- Ammonia solution
- Ethyl ether
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)

Procedure:

- To a 1.5 mL microcentrifuge tube, add 200 μ L of rat plasma.
- Add 100 μ L of ammonia solution and vortex for 30 seconds.
- Add a known amount of the internal standard solution.
- Add 1 mL of ethyl ether and vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)

This protocol is based on a method for the simultaneous quantification of **Evodiamine** and its metabolites in rat plasma^{[1][4]}.

Materials:

- Rat plasma samples
- **Evodiamine** and Internal Standard (e.g., Camptothecin) stock solutions
- Acetonitrile
- Centrifuge
- Vortex mixer

Procedure:

- To a 1.5 mL microcentrifuge tube, add 50 μ L of rat plasma.
- Add a known amount of the internal standard solution.
- Add 150 μ L of acetonitrile to precipitate the proteins.
- Vortex for 2 minutes.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of **Evodiamine**. Parameters should be optimized based on the specific instrumentation used.

Instrumentation:

- A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

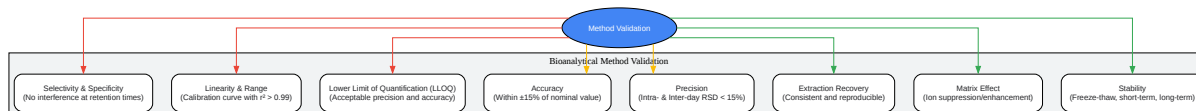
- Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 50 mm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage to elute **Evodiamine**, followed by a re-equilibration step.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 35 - 45°C.
- Injection Volume: 2 - 10 μL .

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Precursor Ion (Q1) for **Evodiamine**: m/z 304.1[1].
- Product Ion (Q3) for **Evodiamine**: m/z 161.1 or 134.1[1][2].
- Collision Energy: Optimize for the specific instrument to achieve maximum signal intensity for the product ion.
- Internal Standard: Select an appropriate internal standard (e.g., carbamazepine, camptothecin) and optimize its MRM transition and collision energy.

Logical Diagram for Method Validation

The following diagram illustrates the key steps and considerations in validating a bioanalytical method for **Evodiamine** quantification.



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References

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